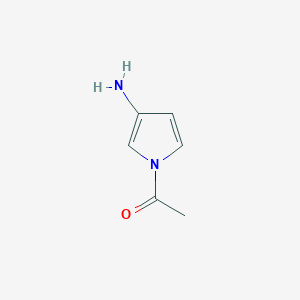

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

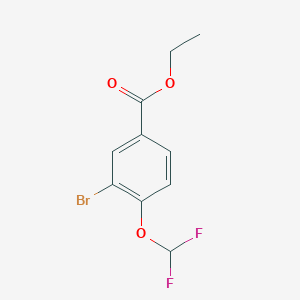

1-メチル-6-オキソ-1,6-ジヒドロピリジン-2-カルボキサミドは、分子式C7H8N2O2を持つ有機化合物です。

準備方法

合成経路と反応条件: 1-メチル-6-オキソ-1,6-ジヒドロピリジン-2-カルボキサミドは、ピリジン-2-カルボン酸とメチルアミンを反応させることで合成することができます。 この反応は通常、チオニルクロリドなどの脱水剤の存在下で行われ、アミド結合の形成を促進します .

工業的生産方法: 工業的には、同様の合成経路が用いられますが、より大規模に行われます。 高収率と高純度を確保するために反応条件が最適化されています。 このプロセスでは、大きな反応器を使用し、制御された環境で望ましい温度と圧力を維持します .

化学反応解析

反応の種類: 1-メチル-6-オキソ-1,6-ジヒドロピリジン-2-カルボキサミドは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するオキソ誘導体を生成するために酸化することができます。

還元: 還元反応は、この化合物をその還元形に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される試薬と条件によって異なります。 例えば、酸化によってオキソ誘導体が生成される一方で、還元によって化合物の還元形が生成される場合があります .

化学反応の分析

Types of Reactions: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .

科学的研究の応用

1-メチル-6-オキソ-1,6-ジヒドロピリジン-2-カルボキサミドは、科学研究においていくつかの応用があります。

化学: 有機合成における構成単位として、およびさまざまな化学化合物の生産における中間体として使用されます。

生物学: この化合物は、酵素阻害や生体分子との相互作用など、潜在的な生物活性について研究されています。

医学: 抗炎症作用や抗がん作用など、潜在的な治療応用を調査する研究が進行中です。

作用機序

1-メチル-6-オキソ-1,6-ジヒドロピリジン-2-カルボキサミドの作用機序は、特定の分子標的と経路との相互作用を伴います。 この化合物は、特定の酵素を阻害することが知られており、これによりさまざまな生物学的効果が生じることがあります。 例えば、ポリ(ADP-リボース)ポリメラーゼ(PARP)を阻害することが示されており、これはDNA修復に関与する酵素です . この阻害は、DNA損傷の増加と細胞死をもたらし、癌治療のための潜在的な候補となる可能性があります .

類似化合物との比較

1-メチル-6-オキソ-1,6-ジヒドロピリジン-2-カルボキサミドは、以下のような他の類似化合物と比較することができます。

1-メチル-6-オキソ-1,6-ジヒドロピリジン-3-カルボキサミド: この化合物は、構造は似ていますが、カルボキサミド基の位置が異なります。

1-メチル-2-オキソ-1,2-ジヒドロピリジン-3-カルボン酸: この化合物は、異なる位置にオキソ基があり、異なる化学的性質を示します。

エチル2-メチル-6-オキソ-1,6-ジヒドロピリジン-3-カルボキシレート: このエステル誘導体は、異なる反応性と用途を持っています.

1-メチル-6-オキソ-1,6-ジヒドロピリジン-2-カルボキサミドの独自性は、その特定の構造にあり、これは独自の化学的および生物学的特性を付与し、さまざまな研究および工業的用途において価値のあるものとなっています .

特性

IUPAC Name |

1-methyl-6-oxopyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-9-5(7(8)11)3-2-4-6(9)10/h2-4H,1H3,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTAYCGJMNLNMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC=C1C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30484495 |

Source

|

| Record name | 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61272-29-5 |

Source

|

| Record name | 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one](/img/structure/B11925450.png)